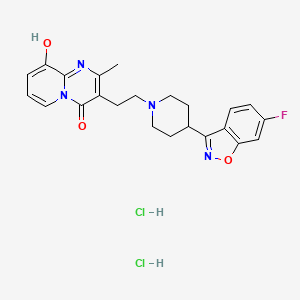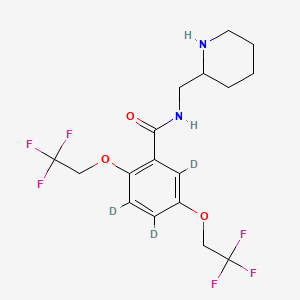
6,7,8,9 Dehydro Paliperidone Hydrochloride
Overview
Description
6,7,8,9 Dehydro Paliperidone Hydrochloride is a derivative of Paliperidone, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorders . The compound has a molecular formula of C23H23FN4O3.2HCl and a molecular weight of 495.37 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Biochemical Analysis
Biochemical Properties
It is known that Paliperidone, the parent compound of 6,7,8,9 Dehydro Paliperidone Hydrochloride, acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . It is likely that this compound interacts with similar biomolecules.
Cellular Effects
Given its structural similarity to Paliperidone, it may influence cell function by modulating neurotransmitter activity, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Paliperidone, the parent compound, is known to exert its effects at the molecular level through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . It is also active as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors .
Metabolic Pathways
Paliperidone, the parent compound, is known to undergo four primary metabolic pathways, none of which account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission .
Preparation Methods
The synthesis of 6,7,8,9 Dehydro Paliperidone Hydrochloride involves several steps. One common method includes the hydrogenation of Paliperidone intermediates in the presence of hydrogen or hydrogen transfer reagents such as formic acid, salts of formic acid, phosphonic acid, hydrazine, monosodium dihydrogen orthophosphate, or cyclohexene. Industrial production methods often involve cGMP synthesis workshops with cleanroom classes ranging from 100 to 100,000.
Chemical Reactions Analysis
6,7,8,9 Dehydro Paliperidone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
6,7,8,9 Dehydro Paliperidone Hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and reactions of Paliperidone derivatives. In biology and medicine, it is used to investigate the pharmacological effects of Paliperidone and its derivatives on various biological systems . In industry, it is used in the development of new antipsychotic drugs and other therapeutic agents .
Mechanism of Action
The mechanism of action of 6,7,8,9 Dehydro Paliperidone Hydrochloride is similar to that of Paliperidone. It is believed to exert its effects through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . Additionally, it acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors . These interactions help to modulate neurotransmitter activity in the brain, which is crucial for its antipsychotic effects .
Comparison with Similar Compounds
6,7,8,9 Dehydro Paliperidone Hydrochloride is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:
Paliperidone: The parent compound, used as an atypical antipsychotic.
Risperidone: Another antipsychotic that is metabolized into Paliperidone in the body.
9-Hydroxyrisperidone: The primary active metabolite of Risperidone.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
Properties
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3.2ClH/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21;;/h2-5,9,13,15,29H,6-8,10-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLAYFYBZRXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)



![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)








